5-Methoxyflavanone

Übersicht

Beschreibung

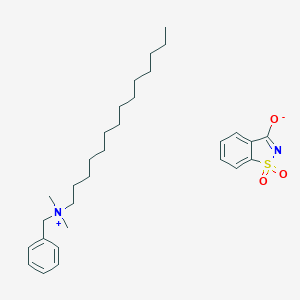

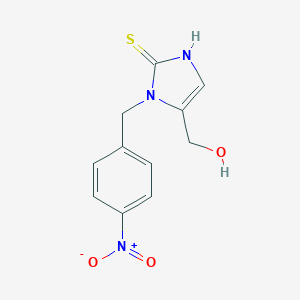

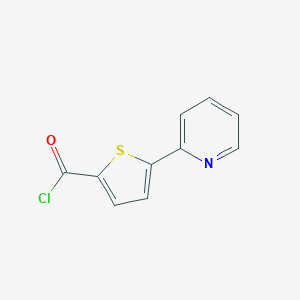

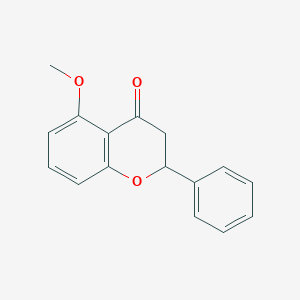

5-Methoxyflavanone is a compound with the molecular formula C16H14O3 . It is a metabolite of 5-Methoxyflavone when fermented with Beauveria bassiana .

Synthesis Analysis

The synthesis of flavanone derivatives, including 5-Methoxyflavanone, often involves the cyclization of 2’-hydroxychalcone derivatives, which are obtained by Claisen–Schmidt condensation .Molecular Structure Analysis

The molecular structure of 5-Methoxyflavanone includes a 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI representation of the molecule isInChI=1S/C16H14O3/c1-18-13-8-5-9-14-16 (13)12 (17)10-15 (19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 . Physical And Chemical Properties Analysis

5-Methoxyflavanone has a molecular weight of 254.28 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has a topological polar surface area of 35.5 Ų .Wissenschaftliche Forschungsanwendungen

Anti-cancer Properties : 5-Methoxyflavanone has been found to induce cell cycle arrest, apoptosis, and autophagy in HCT116 human colon cancer cells. It mediates its anti-tumor activity through a caspase-2 cascade and employs an ATM/Chk2/p53/p21 checkpoint pathway (Shin, Hyun, Yu, Lim, & Lee, 2011).

Antioxidant and Anti-inflammatory Effects : A study demonstrated the effective inhibition of lipid peroxidation, cytotoxicity, and free radical scavenging by a flavanone derivative of 5-Methoxyflavanone. This suggests its potential use as an antioxidant and anti-inflammatory agent (Morales, Paredes, Sierra, & Loyola, 2009). Another study corroborates this, highlighting its suppressive activity on nitric oxide production and its potential as an anti-inflammatory agent (Lee, 2015).

Gastroprotection : 5-Methoxyflavanone has shown gastroprotective properties against damage induced by nonsteroidal anti-inflammatory drugs. It increases gastric vascular perfusion and reduces leukocyte adherence to mesenteric venules (Blank, Ems, O'Brien, Weisshaar, Ares, Abel, McCafferty, & Wallace, 1997).

Antidepressant Activity : Isosakuranetin-5-O-rutinoside, a flavanone related to 5-Methoxyflavanone, isolated from Salvia elegans Vahl leaves, has shown antidepressant activity in mice (González-Cortázar, Maldonado-Abarca, Jiménez-Ferrer, Marquina, Ventura-Zapata, Zamilpa, Tortoriello, & Herrera-Ruiz, 2013).

Other Potential Uses : Additional studies have identified various other applications, such as moderate antibacterial activity, potential use in treating respiratory tract ailments, and altering the secondary structure of human serum albumin, indicative of a broad range of therapeutic and biological activities.

Eigenschaften

IUPAC Name |

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLFUILNISGLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924643 | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyflavanone | |

CAS RN |

123931-32-8 | |

| Record name | 5-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.